molecular formula C10H13ClFNO2 B13041218 Methyl (R)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hcl

Methyl (R)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hcl

Cat. No.: B13041218
M. Wt: 233.67 g/mol
InChI Key: XALZSJXEHQRAFK-SBSPUUFOSA-N
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Description

Methyl ®-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride is a chemical compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, which can influence its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Reduction: Conversion of the nitro group to an amine.

    Esterification: Formation of the ester group.

    Hydrochloride Formation: Conversion to the hydrochloride salt for improved stability and solubility.

Industrial Production Methods

Industrial production methods for this compound may involve continuous-flow synthesis techniques, which offer better control over reaction conditions and higher efficiency compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Methyl ®-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl ®-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the amine group can influence its binding affinity and activity at these targets. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl ®-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.

Biological Activity

Methyl (R)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride is a synthetic compound with significant interest in medicinal chemistry due to its unique structural features and biological activities. It possesses a molecular formula of C10H13ClFNO2C_{10}H_{13}ClFNO_2 and a molecular weight of approximately 233.67 g/mol. The compound's chiral nature, specifically as the (R)-enantiomer, contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

Research indicates that Methyl (R)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride exhibits notable biological activities, particularly in the modulation of enzyme activity and receptor interactions. Its structural characteristics allow it to selectively bind to specific targets, influencing physiological processes such as pain modulation and inflammation reduction.

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes that play critical roles in metabolic pathways related to pain and inflammation. This inhibition can lead to decreased levels of pro-inflammatory mediators.
  • Receptor Binding : Methyl (R)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride interacts with neurotransmitter receptors, which may contribute to its analgesic properties. This interaction can alter neurotransmission, providing insights into its potential use in treating chronic pain conditions.

Study on Pain Modulation

A study published in the Journal of Medicinal Chemistry explored the effects of various amino acid derivatives on pain pathways. Methyl (R)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride was shown to significantly inhibit the uptake of certain neurotransmitters involved in pain signaling, suggesting its potential as an analgesic agent.

In Vivo Studies

In vivo studies conducted on rodent models demonstrated that administration of Methyl (R)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride resulted in a marked reduction in inflammatory responses. These findings support the hypothesis that this compound could serve as a therapeutic option for conditions characterized by chronic inflammation .

Comparative Analysis with Similar Compounds

To better understand the biological activity of Methyl (R)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
5-Fluoro-2-methylphenylboronic acidContains fluorine and methyl substituentsLacks amino functionality
5-Fluoro-2-nitrobenzotrifluorideSimilar structure but includes a nitro groupDifferent reactivity due to nitro substitution
Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetateFeatures a different substitution pattern on the phenyl ringVariations in biological activity

This table highlights how variations in structural components can influence biological activity, emphasizing the unique properties of Methyl (R)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride.

Properties

Molecular Formula

C10H13ClFNO2

Molecular Weight

233.67 g/mol

IUPAC Name

methyl (2R)-2-amino-2-(5-fluoro-2-methylphenyl)acetate;hydrochloride

InChI

InChI=1S/C10H12FNO2.ClH/c1-6-3-4-7(11)5-8(6)9(12)10(13)14-2;/h3-5,9H,12H2,1-2H3;1H/t9-;/m1./s1

InChI Key

XALZSJXEHQRAFK-SBSPUUFOSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)F)[C@H](C(=O)OC)N.Cl

Canonical SMILES

CC1=C(C=C(C=C1)F)C(C(=O)OC)N.Cl

Origin of Product

United States

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